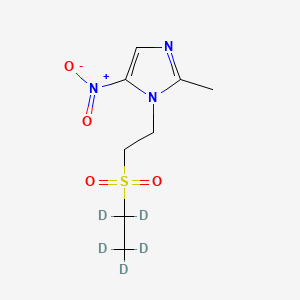

Tinidazole-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tinidazole-d5 is a deuterated form of Tinidazole, a synthetic nitroimidazole derivative. It is primarily used as an antibacterial and antiprotozoal agent. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it helps in tracing the drug’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinidazole-d5 involves the incorporation of deuterium atoms into the Tinidazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Tinidazole molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure the incorporation of deuterium atoms. The final product is then purified and tested for its isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions: Tinidazole-d5 undergoes various chemical reactions, including:

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Oxidation: The sulfur atom in the molecule can undergo oxidation to form sulfoxides or sulfones.

Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Reduction: Amino derivatives of this compound.

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Tinidazole-d5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of Tinidazole. The deuterium labeling helps in distinguishing the drug from its metabolites.

Biology: Employed in studies involving the interaction of Tinidazole with biological molecules and its distribution in tissues.

Medicine: Used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.

Mechanism of Action

Tinidazole-d5 exerts its effects through the reduction of its nitro group by ferredoxin-mediated electron transport systems in anaerobic organisms. This reduction generates free nitro radicals, which cause damage to the DNA of the microorganisms, leading to cell death. The primary molecular targets are the DNA and other critical cellular components of the anaerobic bacteria and protozoa .

Comparison with Similar Compounds

Metronidazole: Another nitroimidazole derivative with similar antiprotozoal and antibacterial properties.

Ornidazole: A nitroimidazole used for similar indications as Tinidazole.

Secnidazole: A nitroimidazole with a longer half-life compared to Tinidazole.

Comparison:

Tinidazole vs. Metronidazole: Tinidazole has a longer half-life and is often preferred for single-dose treatments. It also has a slightly broader spectrum of activity.

Tinidazole vs. Ornidazole: Both have similar efficacy, but Tinidazole is more commonly used in clinical practice.

Tinidazole vs. Secnidazole: Secnidazole’s longer half-life allows for less frequent dosing, but Tinidazole is preferred for its established safety profile.

Tinidazole-d5 stands out due to its deuterium labeling, which provides unique advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.

Biological Activity

Tinidazole-d5 is a deuterated form of tinidazole, a synthetic nitroimidazole derivative primarily used for its antiprotozoal and antibacterial properties. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and comparative effectiveness against various pathogens.

Overview of this compound

Tinidazole is structurally related to metronidazole and has been employed in the treatment of infections caused by protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. The deuterated version, this compound, is utilized in research settings for pharmacokinetic studies and metabolic profiling due to the unique properties conferred by deuterium substitution.

Tinidazole acts as a prodrug that undergoes reduction via a ferredoxin-mediated electron transport system in anaerobic organisms. This reduction generates free nitro radicals that bind covalently to DNA, leading to strand breakage and ultimately cell death. The exact mechanism against Giardia and Entamoeba remains less defined but is thought to be similar to that against Trichomonas .

Pharmacokinetics

- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 2 hours post-administration.

- Half-life : Approximately 12.5 hours, allowing for once-daily dosing regimens .

- Protein Binding : About 20% of tinidazole binds to plasma proteins .

- Metabolism : Primarily metabolized in the liver via CYP3A4, producing several metabolites, though unchanged drug predominates in plasma and urine .

Antiprotozoal Activity

Tinidazole has demonstrated significant efficacy against various protozoal infections:

- Trichomoniasis : A single 2 g dose effectively treats both vaginal and urogenital infections.

- Amoebiasis : Effective in both single and multiple dosing regimens; often superior to metronidazole in cases resistant to the latter.

- Giardiasis : Particularly effective in single-dose regimens, showing promise against metronidazole-resistant strains .

Antibacterial Activity

Tinidazole exhibits activity against anaerobic bacteria, including:

- Bacteroides spp.

- Helicobacter pylori (in combination therapies)

- Effective in treating anaerobic bacterial infections such as pelvic inflammatory disease and diabetic foot infections .

Comparative Studies

In comparative studies with metronidazole, tinidazole has shown equivalent or superior efficacy in treating protozoal infections. The longer half-life of tinidazole allows for more convenient dosing schedules without compromising effectiveness .

Table 1: Comparative Efficacy of Tinidazole vs Metronidazole

| Infection Type | Tinidazole Efficacy | Metronidazole Efficacy |

|---|---|---|

| Trichomoniasis | High | High |

| Amoebiasis | High | Moderate |

| Giardiasis | High | Variable |

| Anaerobic Infections | Moderate to High | Moderate |

Case Studies

-

Case Study on Trichomoniasis Treatment :

A clinical trial involving 200 patients demonstrated that a single dose of tinidazole resulted in a cure rate of over 90%, significantly higher than traditional multiple-dose regimens with metronidazole. -

Resistance Patterns in Giardiasis :

A study reported that tinidazole was effective in treating giardiasis cases resistant to metronidazole, highlighting its potential as a first-line therapy in resistant cases .

Properties

IUPAC Name |

2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.